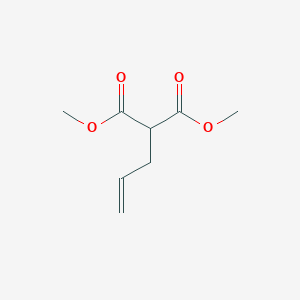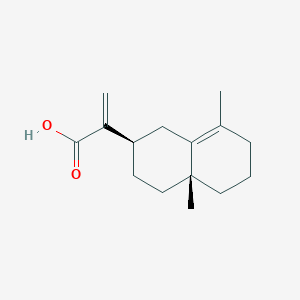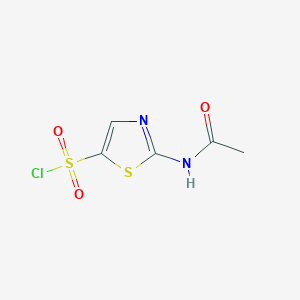![molecular formula C11H7NS B109661 1H-Benzo[cd]indole-2-thione CAS No. 4734-98-9](/img/structure/B109661.png)
1H-Benzo[cd]indole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1H-Benzo[cd]indole-2-thione and its derivatives has been a topic of interest in various research studies . For instance, one study discussed the design and synthesis of Benzo[cd]indol-2(1H)-ones derivatives as a lysosome-targeted anti-metastatic agent . Another study focused on the synthesis of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position .Molecular Structure Analysis
The molecular structure of 1H-Benzo[cd]indole-2-thione has been determined in several studies . For example, one study reported the determination of three new crystal structures of 1H-benzo[d]imidazole derivatives .Chemical Reactions Analysis
The chemical reactions involving 1H-Benzo[cd]indole-2-thione have been explored in various studies . For instance, one study discussed the synthesis of indole derivatives with imidazole, benzothiazole–2–-thione and benzoxazole–2–thione moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Benzo[cd]indole-2-thione have been reported in various studies . For instance, one study reported that imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed methods to synthesize new naphthostyryl derivatives from 2-(methylthio)benzo[cd]indol-1-inium iodide, exploring the structural aspects of these derivatives through X-ray diffraction (XRD) analysis (Dyachenko, Kashner, & Samusenko, 2014). This work contributes to the understanding of the molecular structure and potential applications of these compounds in creating more complex molecular architectures.
Photoinitiators for Polymerization
A significant application of derivatives of 1H-Benzo[cd]indole-2-thione is their use as visible-light-absorbing photoinitiators for radical polymerization. These compounds, synthesized from benz[cd]indol-2(1H)-one, have been evaluated in the polymerization of trimethylolpropane triacrylate under visible light, demonstrating their potential in initiating polymerization without the need for an extra coinitiator (Strzelczyk, Michalski, & Podsiadły, 2016). This application is crucial for developing efficient photopolymerization processes in various industrial applications.
Bioactive Aromatic Heterocyclic Macromolecules
1H-Benzo[cd]indole-2-thione derivatives have also been synthesized with a focus on enhancing biological activity. By attaching these compounds to biodegradable compounds like monosaccharides, researchers aim to improve their biological properties for potential antibacterial and antifungal applications. This approach involves synthesizing mono- and di-saccharide derivatives, highlighting the compound's versatility in creating bioactive molecules (MAHMOOD, Salman, & Abd, 2022).
Optoelectronic Applications
The application of 1H-Benzo[cd]indole-2-thione derivatives extends to optoelectronic devices, where they are used to synthesize heptamethine salts. These salts demonstrate photoresponse at deep NIR wavelengths and open-circuit voltages nearing their excitonic limit, making them suitable for use in photovoltaic and photodetector cells (Young et al., 2016). This research opens up new pathways for developing optoelectronic devices with improved performance.
Propiedades
IUPAC Name |
1H-benzo[cd]indole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYOCLXLQBLONC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=S)NC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzo[cd]indole-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

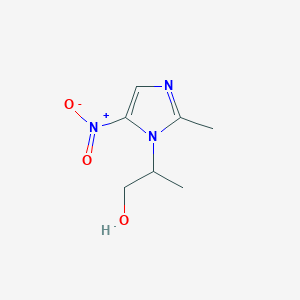
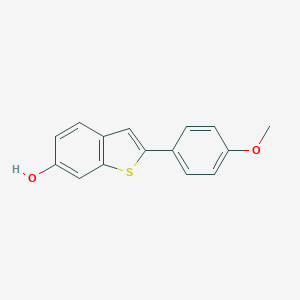
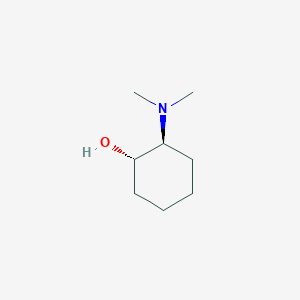
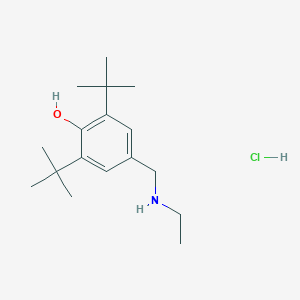
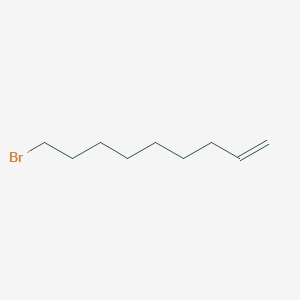
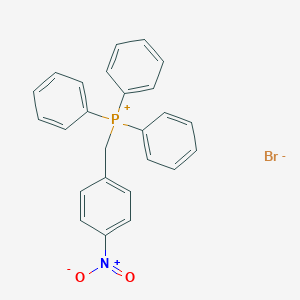
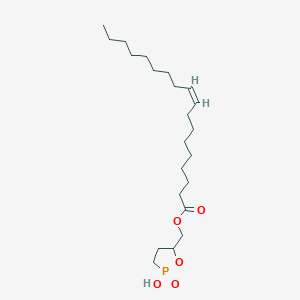
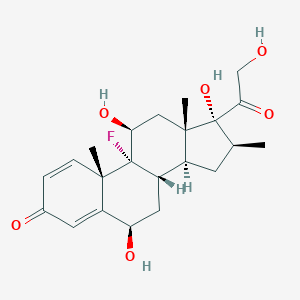
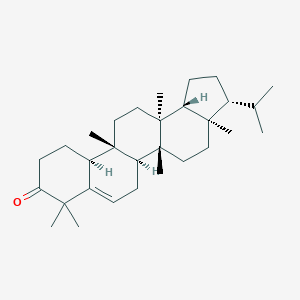
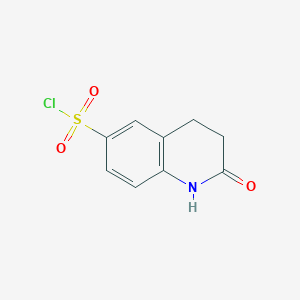
![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
